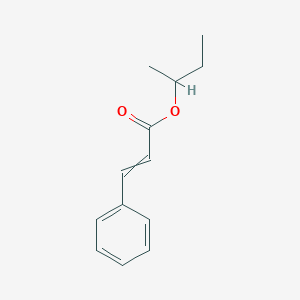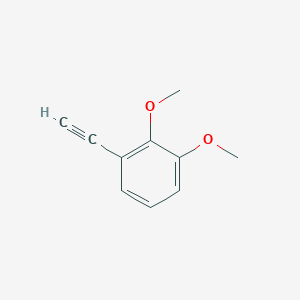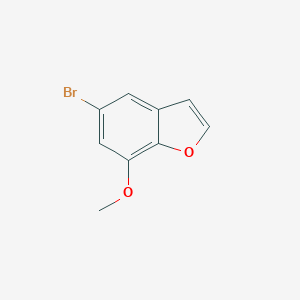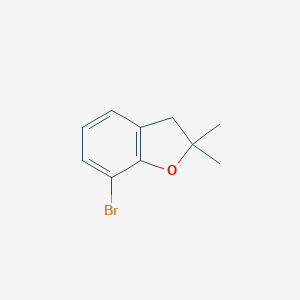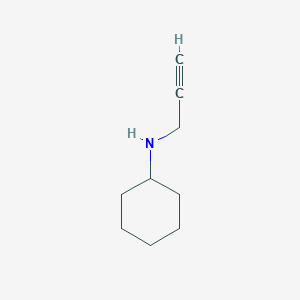
N-(prop-2-yn-1-yl)cyclohexanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential in Parkinson's Disease
A novel small molecule related to N-(prop-2-yn-1-yl)cyclohexanamine showed potential in supporting the survival of cultured dopamine neurons. This compound might restore dopaminergic innervation in the brain, which is particularly relevant for Parkinson's disease treatment (Ardashov et al., 2019).
Conformation and Configuration Studies
The conformations and relative configurations of amines, including derivatives of N-(prop-2-yn-1-yl)cyclohexanamine, were analyzed using NMR techniques. This research aids in understanding the structural aspects of these compounds (Montalvo-González et al., 2010).
Development of Neuropeptide Y Y1 Receptor Antagonists
Cyclohexanamine derivatives were synthesized as potential antagonists for the human neuropeptide Y Y1 receptor, indicating their application in neurological research (Cho et al., 2009).
Anticonvulsant Activity
Some derivatives of N-(prop-2-yn-1-yl)cyclohexanamine were synthesized and tested for anticonvulsant activities. The results showed that these compounds could have potential applications in treating epilepsy (Rajak et al., 2013).
Cyclocondensation Reactions
Research into the cyclocondensation of N-(prop-2-yn-1-yl)cyclohexanamine with other chemicals revealed the formation of new heterocyclic compounds, which is significant for chemical synthesis and drug development (Novikov et al., 2011).
Analytical Characterization
Various N-alkyl-arylcyclohexylamines, including derivatives of N-(prop-2-yn-1-yl)cyclohexanamine, were synthesized and analytically characterized. This research aids in the identification of new psychoactive substances (Wallach et al., 2016).
Safety And Hazards
“N-(prop-2-yn-1-yl)cyclohexanamine” may pose certain hazards. For instance, a related compound, N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride, has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-prop-2-ynylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCAXWOOIGGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365333 | |
| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)cyclohexanamine | |
CAS RN |
18292-76-7 | |
| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



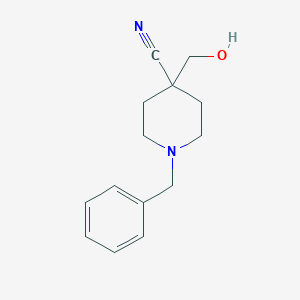
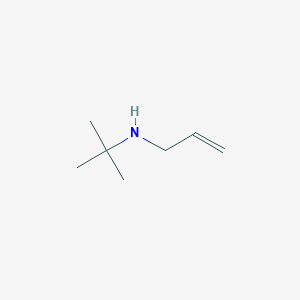
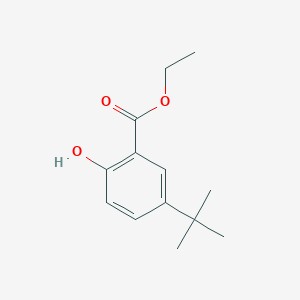
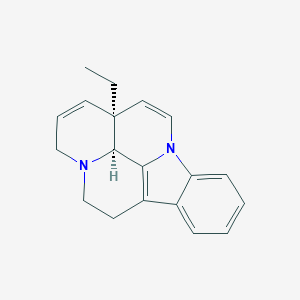
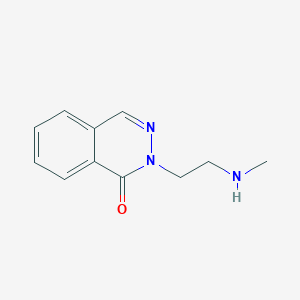
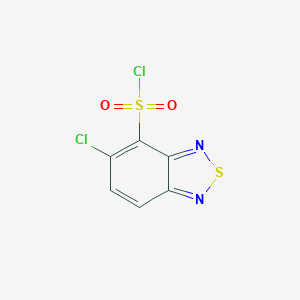
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)

